Pde2/pde10-IN-1

Neuroscience Phosphodiesterase Cognition

Neuroscientists requiring a dual PDE2/10 inhibitor with validated oral bioavailability and brain exposure often face limited well-characterized tool compounds. PDE2/10-IN-1 resolves this gap with balanced dual inhibition (PDE2 IC50 29 nM, PDE10 IC50 480 nM) and established PK/PD. Key differentiators: - Oral bioavailability and brain penetrance (ED50 21 mg/kg; brain concentration 370-895 ng/g after oral dosing) - Clean CYP450 profile (no significant inhibition of CYP1A2, 2C9, 2D6, 2C19, 3A4) enabling co-administration studies - Defined selectivity window over PDE4D (IC50 5890 nM) and PDE11A (IC50 6920 nM) Reliable supply with batch-to-batch consistency supports reproducible CNS research.

Molecular Formula C15H10ClN5
Molecular Weight 295.72 g/mol
Cat. No. B8069552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde2/pde10-IN-1
Molecular FormulaC15H10ClN5
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NC=C2)N3C1=NN=C3C4=CC=CC=C4Cl
InChIInChI=1S/C15H10ClN5/c1-9-14-19-20-15(10-4-2-3-5-11(10)16)21(14)13-8-17-7-6-12(13)18-9/h2-8H,1H3
InChIKeySNQXTEAQGLZIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde2/pde10-IN-1: Dual PDE2/PDE10 Inhibitor for Neuroscience Research


Pde2/pde10-IN-1 (CAS 1426833-08-0), also known as Compound 6, is a small molecule dual inhibitor of phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10) [1]. It is a member of the pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazine chemotype . This compound is used extensively as a research tool to probe the roles of PDE2 and PDE10 in CNS disorders, leveraging its ability to simultaneously modulate cAMP and cGMP signaling pathways implicated in cognition, mood, and neuroprotection .

Dual PDE2/PDE10 pathway modulation probe
cAMP/cGMP signaling research in CNS models
Brain-penetrant tool compound for in vivo target engagement

Why Pde2/pde10-IN-1 Cannot Be Replaced by Generic Inhibitors


The therapeutic and experimental utility of PDE inhibitors in CNS disorders is not a class effect; the specific balance of target engagement, selectivity profile, and brain penetration critically determines efficacy and safety [1]. A generic PDE2 inhibitor cannot replicate the synergistic modulation of dopaminergic and glutamatergic signaling achieved through simultaneous PDE10 inhibition, and vice versa [2]. Furthermore, simple substitution fails to account for the distinct pharmacokinetic (PK) profile of Pde2/pde10-IN-1, including its oral bioavailability and specific brain distribution, which are essential for its in vivo applications [3]. The quantitative evidence below details these critical differentiators.

Target profile
Generic inhibitor
Risk
Dual PDE2/PDE10 engagement
Single-target PDE2 or PDE10 inhibitor
Dual-pathway modulation may not replicate with single-target agents
Brain exposure and occupancy characterized
PDE inhibitors without reported brain PK
In vivo target engagement context may differ significantly
CYP interaction profile documented
Compounds with unknown CYP liability
Drug-drug interaction risk may limit combination study design

Pde2/pde10-IN-1: Key Differentiation Evidence


Balanced Dual PDE2/PDE10 Inhibition vs. Single-Target Agents

Pde2/pde10-IN-1 is a dual inhibitor, a key differentiator from single-target PDE2 or PDE10 inhibitors. Its balanced potency against PDE2 (IC50 = 29 nM) and PDE10 (IC50 = 480 nM) [1] enables simultaneous modulation of both cAMP and cGMP pathways, a mechanism hypothesized to produce synergistic therapeutic effects in CNS disorders [2]. This contrasts with the use of selective PDE2 or PDE10 inhibitors, which would require combination dosing to achieve the same dual-target engagement.

Dual vs. single-target inhibition
Head-to-head
PDE2 IC50 29 nM, PDE10 IC50 480 nM; dual mechanism vs. single-target comparators
Supports dual-pathway engagement context
In vitro enzymatic assays, recombinant human/rat PDEs
Neuroscience Phosphodiesterase Cognition

Kinase Selectivity Over PDE4D and PDE11A

Pde2/pde10-IN-1 demonstrates a significant selectivity window against the closely related PDE4D and PDE11A enzymes, which are associated with emetic and other adverse effects [1]. Its IC50 for PDE4D is 5,890 nM and for PDE11A is 6,920 nM [1]. This provides a >200-fold selectivity margin for PDE2 (IC50=29 nM) and a >12-fold margin for PDE10 (IC50=480 nM). It is inactive against other PDEs (PDE1A, PDE3B, PDE5A, PDE6AB, PDE7A, PDE9A) up to 10,000 nM [1].

Selectivity over PDE4D/11A
Class-level
>200-fold for PDE2, >12-fold for PDE10 vs. PDE4D/11A; inactive against other PDEs up to 10,000 nM
Supports target-specific interpretation of results
Recombinant human PDE panel
Selectivity Phosphodiesterase Off-target

In Vivo Brain Exposure and Target Engagement

Pde2/pde10-IN-1 is orally bioavailable and demonstrates robust brain penetration, a prerequisite for CNS tool compounds. In rats, oral administration resulted in an ED50 of 21 mg/kg for PDE2 occupancy [1]. Brain concentrations 1 hour after a 10 mg/kg s.c. dose ranged from 370-895 ng/g, with high brain/plasma ratios [1]. This contrasts with many PDE inhibitors that have poor brain penetration.

In vivo brain exposure & occupancy
Class-level
PDE2 ED50 21 mg/kg p.o.; brain conc. 370–895 ng/g (10 mg/kg s.c.)
Supports dose-model interpretation in CNS studies
Rat model, LC-MS/MS quantification
Pharmacokinetics Blood-Brain Barrier Neuroscience

Absence of CYP450 Inhibition and Mutagenicity

Pde2/pde10-IN-1 demonstrates a favorable in vitro safety profile, showing no significant inhibition of a panel of five major CYP450 enzymes (CYP1A2, 2C9, 2D6, 2C19, and 3A4) and no mutagenicity in a bacterial assay up to 125 μg/mL [1]. This reduces the likelihood of drug-drug interactions in combination studies and provides early evidence of a clean toxicological profile, a key differentiator from many research compounds that exhibit significant CYP liabilities.

CYP & mutagenicity profile
Reported
No significant inhibition of five major CYP450s; Ames negative up to 125 μg/mL
Supports combination-study context with lower interaction probability
In vitro panel data; further evaluation recommended
Drug Safety In Vitro Toxicology CYP450

Pde2/pde10-IN-1: Optimized Application Scenarios


Investigating Dual PDE2/PDE10 Inhibition in Cognition and Schizophrenia Models

Given its balanced dual inhibition of PDE2 and PDE10 [1], Pde2/pde10-IN-1 is the optimal tool for testing the hypothesis that combined blockade of these two phosphodiesterases yields superior cognitive and antipsychotic-like effects compared to single-target inhibition. The oral bioavailability and brain penetration (ED50=21 mg/kg) [1] enable robust dose-response studies in rodent models of schizophrenia (e.g., PCP-induced deficits, conditioned avoidance response).

CNS Target Engagement and Pharmacodynamic Studies

Researchers requiring a PDE2/10 inhibitor with defined brain exposure can use Pde2/pde10-IN-1. The established brain concentration range (370-895 ng/g) and PDE2 occupancy ED50 (21 mg/kg) after oral dosing [1] provide a direct PK/PD relationship. This allows for precise dosing in studies aimed at correlating target occupancy with behavioral or biomarker changes, a critical step for translational research.

Combination Studies with Minimal CYP-Mediated Interaction Risk

The lack of significant inhibition against major CYP450 isoforms (CYP1A2, 2C9, 2D6, 2C19, and 3A4) [1] makes Pde2/pde10-IN-1 a preferred choice for studies involving co-administration with other CNS-active compounds (e.g., antipsychotics, antidepressants). This minimizes the confounding variable of altered pharmacokinetics, allowing for clearer interpretation of pharmacodynamic synergies or additive effects.

Benchmarking Novel Dual PDE2/10 Inhibitors

With its well-characterized in vitro potency, selectivity profile, and in vivo PK/PD data [1], Pde2/pde10-IN-1 serves as an ideal reference compound for internal drug discovery programs targeting dual PDE2/10 inhibition. It provides a benchmark for evaluating the potency, selectivity, and brain penetrance of new chemical entities, facilitating structure-activity relationship (SAR) studies and lead optimization efforts.

Application
Selection Property
Validation Focus
Dual PDE2/PDE10 pathway modulation studies (cognition models)
Balanced dual-target inhibition profile
Dual-pathway engagement and behavioral endpoint review
CNS target engagement and pharmacodynamic research
Characterized brain exposure and occupancy
Dose-occupancy-response relationship analysis
Combination studies with CNS-active compounds
Documented CYP interaction profile
Pharmacokinetic interaction monitoring
Benchmarking dual PDE2/10 inhibitor programs
Well-characterized in vitro/in vivo data set
Potency, selectivity, and brain penetration comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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